Rel-(4aR,8aR)-octahydroquinoline-1(2H)-sulfonamide

Description

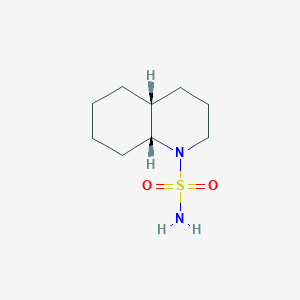

Structure

3D Structure

Properties

IUPAC Name |

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2,(H2,10,12,13)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAPDDZWQFKHFN-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)CCCN2S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4aR,8aR)-octahydroquinoline-1(2H)-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of quinoline derivatives followed by sulfonamide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as precursor synthesis, cyclization, reduction, and sulfonamide formation, followed by purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Rel-(4aR,8aR)-octahydroquinoline-1(2H)-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to fully saturated derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated octahydroquinoline derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Pharmacological Applications

Antiviral Properties

Rel-(4aR,8aR)-octahydroquinoline-1(2H)-sulfonamide has been investigated for its potential as an antiviral agent. Research indicates that compounds with similar structural frameworks exhibit inhibitory effects on various viruses, including Hepatitis C virus (HCV) and others. The sulfonamide moiety is critical for the interaction with viral targets, enhancing the compound's efficacy in therapeutic contexts .

Neuropharmacology

The compound has also been studied for its effects on synaptic transmission and plasticity in neuronal networks. It has shown promise in modulating synaptic kainate receptors, which are implicated in various neurological disorders. Studies suggest that this compound can influence long-term potentiation (LTP), a process essential for learning and memory .

Synthesis Methodologies

Diels-Alder Reactions

this compound can be synthesized through Diels-Alder reactions involving reactive intermediates such as N-alkenyl iminium ions. This method allows for the stereoselective formation of complex heterocycles, which are crucial in designing new pharmaceuticals .

Organocatalysis

Recent advancements in organocatalysis have enabled the efficient synthesis of octahydroquinoline derivatives. These methodologies utilize chiral catalysts to enhance selectivity and yield, making the synthesis of this compound more accessible for research and development purposes .

Biological Studies

Mechanistic Studies

Investigations into the mechanism of action of this compound have revealed its interaction with specific receptors and enzymes. For instance, its ability to modulate GABAergic transmission suggests potential applications in treating anxiety and other mood disorders .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Study on Neuroprotection : In animal models of neurodegeneration, this compound demonstrated protective effects against neuronal loss and improved cognitive function.

- Antiviral Activity Assessment : In vitro studies have shown that this compound effectively reduces viral load in infected cells by targeting viral replication processes.

Mechanism of Action

The mechanism of action of Rel-(4aR,8aR)-octahydroquinoline-1(2H)-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the octahydroquinoline structure can interact with hydrophobic pockets within the target protein, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Rel-(4aR,8aR)-octahydroquinoline-1(2H)-sulfonamide vs. Octahydroquinoxaline Derivatives

Octahydroquinoxaline derivatives (e.g., compound 198) share the same bicyclic framework but differ in heteroatom placement (two nitrogens vs. one nitrogen in quinoline) and substituents. Key differences include:

Comparison with Squaramide-Naphthalimide Conjugates ()

Squaramide-naphthalimide hybrids (e.g., SQ-1 , SQ-2 ) are unrelated in core structure but share functional group diversity. For instance:

- SQ-1 and SQ-2 incorporate trifluoromethylphenyl and ethylamino groups, enabling π-π stacking and electrostatic interactions.

- This compound’s sulfonamide group offers distinct hydrogen-bond donor/acceptor properties compared to squaramides’ planar, conjugated systems .

Comparison with Chromenone Derivatives ()

Chromenones like 11a (5,7-dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one) feature a flavonoid backbone with hydroxyl and thiomorpholine substituents. While both chromenones and rel-octahydroquinoline sulfonamides are bicyclic, their pharmacological profiles differ significantly:

- Chromenones often exhibit antioxidant or anti-inflammatory activity.

- Sulfonamide-containing bicyclic compounds are more commonly associated with enzyme inhibition (e.g., carbonic anhydrase) .

Biological Activity

Rel-(4aR,8aR)-octahydroquinoline-1(2H)-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a bicyclic octahydroquinoline structure. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives, including those structurally similar to this compound, found that many compounds showed moderate to high activity against bacterial strains using the agar dilution method. The minimum inhibitory concentrations (MICs) were determined for several derivatives, showcasing their potential as antimicrobial agents.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5b | 12 | Bactericidal |

| 5g | 15 | Bacteriostatic |

| 5c | 10 | Bactericidal |

These results indicate that modifications in the chemical structure can significantly influence the antimicrobial efficacy of sulfonamides .

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A study reported that several synthesized sulfonamide derivatives exhibited promising anti-inflammatory activity, with some compounds demonstrating IC50 values lower than that of standard anti-inflammatory drugs like diclofenac.

| Compound | IC50 (µg/mL) | Comparison Drug IC50 (µg/mL) |

|---|---|---|

| 5c | 110 | 157 |

| 5d | 110 | 157 |

| 5e | 111 | 157 |

These findings suggest that certain modifications can enhance the anti-inflammatory potential of sulfonamides .

The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways related to inflammation and microbial growth. It is hypothesized that the sulfonamide group interacts with bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth. Additionally, anti-inflammatory effects may be mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Efficacy : A comparative study on various sulfonamides indicated that those with a methyl group at position 4 showed enhanced antimicrobial activity (IC50 values ranging from 0.66 mM to 1.75 mM) compared to others lacking this modification .

- Anti-inflammatory Evaluation : In vitro assays showed that derivatives like compound 5c demonstrated superior anti-inflammatory activity with an IC50 value significantly lower than traditional NSAIDs .

- Radical Scavenging Activity : The antioxidant capacity was evaluated using DPPH radical scavenging assays, revealing that certain derivatives possess moderate radical scavenging activities, indicating potential protective effects against oxidative stress .

Q & A

Q. What are the common synthetic routes to access rel-(4aR,8aR)-octahydroquinoline-1(2H)-sulfonamide?

- Methodological Answer : The synthesis typically involves stereoselective cyclization and sulfonamide functionalization. For example, intermediates like (4aR,8aR)-octahydroquinoline derivatives are first generated via Mannich reactions (e.g., using paraformaldehyde and dimethylamine hydrochloride) . Subsequent sulfonylation is achieved by reacting the amine group with sulfonyl chlorides under basic conditions. A multi-step approach, similar to the synthesis of tert-butyl octahydroquinoxaline-1(2H)-carboxylate, can be adapted, where protective groups (e.g., benzyloxycarbonyl) are used to ensure regioselectivity .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Stereochemical confirmation relies on a combination of NMR spectroscopy (e.g., NOE experiments to assess spatial proximity of protons) and X-ray crystallography. For related octahydroquinoline derivatives, trans/cis isomer ratios were determined by integrating distinct proton signals in -NMR spectra . Polarimetry or chiral HPLC may also be employed to verify enantiopurity if resolved isomers are present .

Q. What characterization techniques are essential for validating the purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR verify structural integrity. IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm). Purity is assessed via HPLC (≥95% by area normalization) or elemental analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomeric byproducts during sulfonamide formation?

- Methodological Answer : Kinetic vs. thermodynamic control must be evaluated. For example, low-temperature reactions (e.g., −78°C in CHCl) with slow reagent addition can favor desired stereoisomers . Catalytic asymmetric methods or chiral auxiliaries (e.g., tert-butyl carbamate groups) may enhance stereoselectivity, as seen in related octahydroquinoxaline syntheses . Post-reaction purification via flash chromatography or recrystallization is critical .

Q. What strategies address contradictions in biological activity data for sulfonamide-containing analogs?

- Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Rigorous batch-to-batch characterization (e.g., -NMR, chiral HPLC) is essential. Computational docking studies (e.g., molecular dynamics simulations) can rationalize activity differences by analyzing binding modes of enantiomers or diastereomers . Comparative assays under standardized conditions (e.g., cell line consistency, solvent controls) are also recommended .

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Methodological Answer : Ultrasound-assisted reactions in aqueous or bio-based solvents (e.g., ethanol/water mixtures) reduce energy consumption and waste. For example, sulfonamide couplings under ultrasound irradiation achieved high yields (≥85%) in reduced reaction times for analogous carboxamides . Solvent-free mechanochemical methods or recyclable catalysts (e.g., immobilized enzymes) are additional avenues.

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) predict stability, bond angles, and electronic properties. Software like Schrödinger’s QikProp estimates logP, solubility, and bioavailability. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets, aiding in rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.